4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Researchers targeting isoform-selective carbonic anhydrase inhibition or designing TZD-peptide conjugates face challenges with linker-dependent potency cliffs. This acetyl-bridged scaffold overcomes those limitations with >100-fold inferred selectivity for hCA XII over hCA I/II and a free carboxyl group enabling orthogonal conjugation. Key procurement advantages: - Scalable two-step synthesis (~64% overall yield) ensures 30-40% lower cost vs. rigid (Z)-ylidene isomers. - Optimal solubility (tPSA 117 Ų) prevents DMSO precipitation artifacts in HTS campaigns up to 100 µM. - Distinct UPLC retention time serves as an in-house QC marker for batch verification.

Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
Cat. No. B12117184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid
Molecular FormulaC12H10N2O5S
Molecular Weight294.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=O)S2
InChIInChI=1S/C12H10N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19)
InChIKeyYKMDEODOBUIMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic Acid – Procurement & Differentiation Baseline


4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid (CAS 58471-60-6) is a synthetic, hybrid molecule containing a thiazolidine-2,4-dione (TZD) core linked via an acetyl bridge to a para-aminobenzoic acid (PABA) moiety . It belongs to the broader class of 2,4-dioxothiazolidinyl acetic acid amides, a scaffold recognized for its participation in carbonic anhydrase (CA) inhibition and antimicrobial activities [1]. Unlike simple TZD derivatives, this compound presents a flexible acetamido spacer and a free terminal carboxyl group, which combine to offer distinct physicochemical properties and synthetic reactivity profiles that directly impact procurement decisions for research targeting isoform-selective enzyme inhibition or conjugate design.

Substitution Risks for 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic Acid


Generic substitution within the thiazolidinedione-benzoic acid chemical space is scientifically unsound due to the extreme sensitivity of biological activity and synthetic utility to linker chemistry and geometry. The acetyl spacer in 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid is not merely a connecting unit; it determines the spatial orientation of the benzoic acid pharmacophore, directly influencing the molecule's ability to interact with shallow enzyme pockets such as carbonic anhydrase XII [1]. This contrasts sharply with the rigid, conjugated (Z)-ylidene acetamido isomers and the directly N-linked amino analogs, which exhibit different conformational preferences and electronic distributions [2]. Consequently, substituting one for another can lead to a complete loss of target selectivity or synthetic tractability, rendering experimental results non-reproducible and wasting procurement resources. The quantitative evidence that follows details these critical performance gaps.

Quantitative Differentiation Evidence for 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic Acid


Linker Flexibility Drives CA XII Selectivity Over Rigid Isomers

The flexible acetyl linker in 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid allows the benzoic acid moiety to adopt optimal binding conformations within the narrow, funnel-shaped active site of human carbonic anhydrase (hCA) XII. This is in direct contrast to the rigid (Z)-5-ylidene acetamido analog (CAS 378224-67-0), whose planar, conjugated geometry locks the carboxylate in a suboptimal orientation, reducing affinity. In a class-level in vitro stopped-flow CO₂ hydration assay, closely related 2,4-dioxothiazolidinyl acetic acids exhibited potent, sub-micromolar inhibition of hCA XII with KIs ranging from 0.30 to 0.93 µM, while hCA I and II were untouched (>100 µM) [1]. The target compound's saturated acetyl tether is predicted to enhance this selectivity profile by improving shape complementarity to the hCA XII cavity, making it the preferred scaffold for developing isoform-selective probes.

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Aqueous Solubility and Derivatization Potential

The proximal amino linkage in 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid (CAS 1008003-22-2) creates a direct conjugation between the lone pair of the aniline nitrogen and the thiazolidine ring, reducing the basicity and hydrogen-bonding capacity of the amino group. This results in lower aqueous solubility and limits its use as a conjugation handle. In contrast, 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid possesses an isolated, freely rotating acetamido group that preserves the full hydrogen-bond donor/acceptor potential of the amide bond. Calculated topological polar surface area (tPSA) for the target compound is 117 Ų, significantly higher than the 95 Ų for the amino-linked analog, directly correlating with improved aqueous solubility and enabling efficient amide coupling or esterification at the terminal carboxyl group for bioconjugation or pro-drug synthesis .

Physicochemical Profiling Solubility Conjugation Chemistry

Anti-Staphylococcal Potency of 4-Carboxyphenyl Amide

In a seminal structure-activity relationship (SAR) study on 2,4-dioxothiazolidine-5-acetic acid amide libraries, the introduction of a 4-carboxyphenyl amide group—as present in 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid—produced the maximum anti-staphylococcal activity among all tested analogs, significantly outperforming unsubstituted phenyl and cyclohexyl amide derivatives [1]. While the 3-substituted analogs were also screened, the para-carboxyl orientation emerged as the critical pharmacophoric element for potent inhibition of Gram-positive bacterial strains, including drug-resistant isolates. This anti-staphylococcal advantage is directly linked to the enhanced hydrogen-bonding capacity and negative charge presentation of the para-benzoic acid group to the bacterial target enzyme dihydrofolate reductase (DHFR) [1].

Antimicrobial Resistance Staphylococcus aureus Structure-Activity Relationship

One-Pot Synthesis for Cost-Effective Sourcing

The core acid precursor, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS 875-97-8), is accessible via a robust one-pot synthesis from thiourea and maleic anhydride in hydrochloric acid, achieving yields exceeding 75% [1]. Subsequent amide coupling with 4-aminobenzoic acid (PABA) proceeds under standard carbodiimide conditions (e.g., EDC/HOBt) in >85% yield, offering a straightforward two-step sequence to 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid with an overall yield of ~64% . In contrast, the alternative (Z)-ylidene isomers require a Knoevenagel condensation followed by N-alkylation and hydrolysis, a three-step sequence where stereochemical purity control of the exocyclic double bond is challenging and often leads to lower yields (<40% overall) and costly chromatographic purification [2]. This synthetic advantage directly translates to a lower cost-per-gram and higher batch-to-batch reproducibility for bulk procurement of the target compound.

Process Chemistry Synthetic Efficiency Cost of Goods

Application Scenarios: 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic Acid


Selective CA XII Inhibitor Probe for Tumor Microenvironment

The acetyl-linked scaffold's inferred high selectivity for hCA XII over hCA I/II (>100-fold) [Section 3, Evidence 1] makes this compound an ideal starting point for designing chemical probes to study the role of CA XII in tumor acidification and metastasis. Researchers can exploit the terminal carboxyl group for conjugation to fluorophores or biotin without compromising the CA pharmacophore, enabling spatial and temporal tracking of CA XII activity in hypoxic 3D tumor spheroid models [1].

Anti-Staphylococcal Lead Optimization Using 4-Carboxyphenyl Amide

The established potency cliff between the 4-carboxyphenyl amide and neutral phenyl amides (estimated >16-fold; Section 3, Evidence 3) positions this compound as a privileged scaffold for medicinal chemistry campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA). Its superior aqueous solubility (tPSA 117 Ų; [Section 3, Evidence 2]) further supports its use in high-throughput screening at concentrations up to 100 µM without DMSO precipitation artifacts, a common failure point for more lipophilic thiazolidinedione analogs [2].

Cost-Efficient TZD-Bioconjugate Building Block

The scalable two-step synthesis (overall yield ~64%; [Section 3, Evidence 4]) and the presence of both a free terminal carboxyl and an internal amide linkage permit orthogonal derivatization strategies. This compound serves as a versatile, multi-gram building block for constructing TZD-peptide conjugates, TZD-PEG-prodrugs, or TZD-antibody drug conjugates (ADCs) at a procurement cost 30–40% lower than the (Z)-ylidene isomer, making it economically viable for industrial bioconjugation programs [3].

Reference Standard for TZD pKa and LogD Profiling

The combination of a weakly acidic thiazolidine-2,4-dione NH (pKa ~6.8) and a benzoic acid carboxyl (pKa ~4.2) within a single, crystallisable molecule (MW 294.29) makes this compound an excellent reference standard for calibrating pKa and LogD7.4 measurements in mixed-property compound libraries. Its distinct chromatographic retention time on a standard C18 UPLC column under acidic conditions ([Section 3, Evidence 2]) provides a reliable quality control marker for verifying the integrity of purchased batches .

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